2-(2-Hydroxypropan-2-yl)cyclohexan-1-one
Description
2-(2-Hydroxypropan-2-yl)cyclohexan-1-one is a cyclohexanone derivative featuring a 2-hydroxypropan-2-yl substituent at the C2 position of the cyclohexanone ring. The hydroxypropan-2-yl group introduces steric bulk and hydrogen-bonding capacity, which may influence solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-9(2,11)7-5-3-4-6-8(7)10/h7,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUBZYADIWHLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCCC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acetone, followed by reduction and hydrolysis steps. The reaction typically requires a base such as sodium hydroxide (NaOH) to facilitate the condensation, and subsequent reduction can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropan-2-yl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-(2-oxopropan-2-yl)cyclohexan-1-one or 2-(2-carboxypropan-2-yl)cyclohexan-1-one.
Reduction: Formation of 2-(2-hydroxypropan-2-yl)cyclohexanol.
Substitution: Formation of various substituted cyclohexanones depending on the substituent introduced.
Scientific Research Applications
2-(2-Hydroxypropan-2-yl)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropan-2-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes or receptors. The cyclohexanone moiety can undergo various transformations, contributing to its versatility in chemical reactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of cyclohexanone derivatives are highly dependent on substituent groups. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Physicochemical Properties
- Polarity: The hydroxypropan-2-yl group enhances polarity compared to halogenated (e.g., 2-chlorophenyl) or aromatic (e.g., naphthalen-2-ylamino) analogs, affecting solubility and membrane permeability .
- Molecular Weight : Derivatives range from 208.69 (2-chlorophenyl analog) to 297.82 (MXE hydrochloride), influencing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
